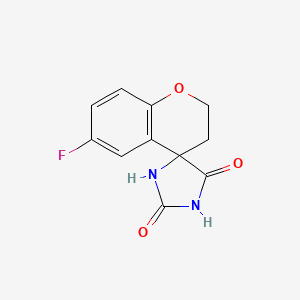

6-Fluoro-4-chromanone hydantoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

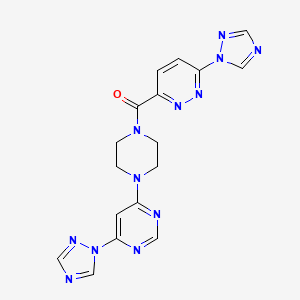

6-Fluoro-4-chromanone hydantoin is a unique chemical compound with the empirical formula C11H9FN2O3 . It is a solid substance and is often used in research and development .

Synthesis Analysis

6-Fluoro-4-chromanone hydantoin has been utilized in the synthesis of irreversible aldose reductase inhibitors . The Bucherer–Bergs multicomponent reaction is a common method for the synthesis of hydantoins . This reaction involves heating an aldehyde or ketone in aqueous ethanol with potassium (or sodium) cyanide and ammonium carbonate .

Molecular Structure Analysis

The molecular weight of 6-Fluoro-4-chromanone hydantoin is 236.20 . The SMILES string representation of its structure is Fc1ccc2OCCC3 (NC (=O)NC3=O)c2c1 .

Chemical Reactions Analysis

6-Fluoro-4-chromanone hydantoin is used in the synthesis of irreversible aldose reductase inhibitors . It has been tested in the specific synthetic route for the preparation of organically modified xerogel .

Physical And Chemical Properties Analysis

6-Fluoro-4-chromanone hydantoin is a solid substance . Its molecular formula is C11H9FN2O3 , and its molecular weight is 236.20 . The exact physical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Fluorinated Building Blocks

“6-Fluoro-4-chromanone hydantoin” is a fluorinated compound that can be used as a building block in chemical synthesis . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased stability and altered metabolic pathways.

Internal Standard in Emission Analysis

This compound may be used as an internal standard to investigate the carbonyls emission from gasoline-powered light-duty vehicles (LDVs) and heavy-duty diesel-powered vehicles by chromatography-mass spectrometry analyses . An internal standard is a known concentration of a substance added to a sample to allow for quantitative analysis.

Aldose Reductase Inhibitor

A potent aldose reductase inhibitor, (2 S,4 S)-6-fluoro-2′,5′-dioxospiro[chroman-4,4′-imidazolidine]-2-carboxamide (Fidarestat), has been synthesized using "6-Fluoro-4-chromanone hydantoin" . Aldose reductase inhibitors are used in the management of complications of diabetes mellitus.

Therapeutic Scaffold

Chromanone, or Chroman-4-one, is an important heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . “6-Fluoro-4-chromanone hydantoin” could potentially be used as a therapeutic scaffold in drug design and development .

Safety and Hazards

6-Fluoro-4-chromanone hydantoin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

It is known that hydantoins, a class of compounds to which 6-fluoro-4-chromanone hydantoin belongs, are often used in the synthesis of irreversible aldose reductase inhibitors .

Biochemical Pathways

As a potential aldose reductase inhibitor, it may impact the polyol pathway, which is involved in glucose metabolism .

Result of Action

As a potential aldose reductase inhibitor, it may help to prevent or slow the progression of certain complications of diabetes .

properties

IUPAC Name |

6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANPKRCLVQAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860862 |

Source

|

| Record name | 6-Fluoro-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2',5'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-chromanone hydantoin | |

CAS RN |

69684-83-9 |

Source

|

| Record name | 69684-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)

![N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631398.png)

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)

![ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2631400.png)

![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)

![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)